Fragilin

Description

Structure

3D Structure

Properties

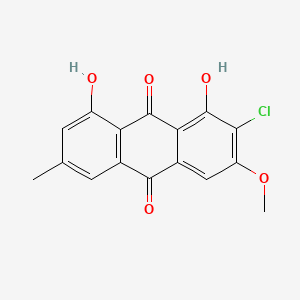

IUPAC Name |

2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClO5/c1-6-3-7-11(9(18)4-6)15(20)12-8(14(7)19)5-10(22-2)13(17)16(12)21/h3-5,18,21H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTBAOFRCWWQFHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C(=C(C=C3C2=O)OC)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClO5 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-19-9 |

Source

|

| Record name | 2-Chlorophyscion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002026199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-CHLOROPHYSCION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FI0O7S06V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Natural Provenance of Fragilin: A Technical Guide for Researchers

An In-depth Exploration of the Sources, Extraction, and Biosynthesis of a Promising Bioactive Anthraquinone (B42736)

Fragilin, a chlorinated anthraquinone, has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the natural sources of Fragilin, detailing its distribution, methods for its isolation and purification, and an examination of its biosynthetic origins. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry and drug development.

Natural Distribution of Fragilin

Fragilin is a secondary metabolite primarily biosynthesized by various species of lichens. Lichens, symbiotic organisms arising from algae or cyanobacteria living among filaments of multiple fungi species, are known producers of a diverse array of unique chemical compounds. Fragilin has been identified in several lichen genera, indicating a somewhat specialized yet notable distribution within this unique biological niche.

The principal natural sources of Fragilin that have been documented in scientific literature are presented in the table below. While the presence of Fragilin in these species is well-established, quantitative data regarding its concentration is not extensively available in the reviewed literature.

| Lichen Species | Family | Notes on Occurrence |

| Sphaerophorus fragilis | Sphaerophoraceae | One of the first species from which Fragilin was reported. |

| Sphaerophorus coralloides | Sphaerophoraceae | Another primary source of Fragilin. |

| Nephroma laevigatum | Nephromataceae | Known to produce a variety of chlorinated anthraquinones, including Fragilin. |

| Caloplaca species | Teloschistaceae | Fragilin has been identified within this large genus of lichens. |

| Xanthoria parietina | Teloschistaceae | A common lichen species where Fragilin is found as a minor anthraquinone. |

| Monodictys species | Fragilin has been reported in this genus of fungi. | |

| Myeloconis erumpens | Another lichen species reported to contain Fragilin. |

Experimental Protocols: Extraction and Isolation of Fragilin

The isolation of Fragilin from its natural lichen sources involves a multi-step process of extraction and purification. The following protocols are generalized methodologies based on common practices for the extraction of anthraquinones from lichens.

Sample Preparation

-

Collection and Identification: Lichen thalli are collected from their natural substrate. Accurate taxonomic identification of the lichen species is a critical first step.

-

Cleaning and Drying: The collected lichen material is carefully cleaned to remove any substrate debris and other contaminants. The cleaned thalli are then air-dried or lyophilized to a constant weight.

-

Grinding: The dried lichen material is ground into a fine powder using a mortar and pestle or a mechanical grinder to increase the surface area for efficient solvent extraction.

Solvent Extraction

The choice of solvent is crucial for the efficient extraction of Fragilin. Due to its anthraquinone structure, moderately polar organic solvents are typically employed.

-

Maceration:

-

The powdered lichen material is submerged in a suitable solvent, such as acetone (B3395972) or ethanol, in a flask. A common ratio is 1:10 (w/v) of lichen material to solvent.

-

The flask is sealed and the mixture is agitated at room temperature for a period of 24 to 48 hours.

-

The mixture is then filtered to separate the lichen debris from the solvent extract. The process may be repeated with fresh solvent to ensure exhaustive extraction.

-

-

Soxhlet Extraction:

-

For a more efficient extraction, a Soxhlet apparatus can be utilized. The powdered lichen material is placed in a thimble.

-

The thimble is placed in the main chamber of the Soxhlet extractor.

-

The extracting solvent (e.g., acetone or ethanol) is heated in the bottom flask, and its vapor travels up a distillation arm and condenses in the condenser.

-

The condensed solvent drips into the thimble containing the lichen material, and when the solvent level reaches the overflow, it is siphoned back into the flask, carrying the extracted compounds. This cycle is repeated multiple times.

-

Purification

The crude extract obtained from the initial extraction contains a mixture of compounds. Column chromatography is a standard technique for the purification of Fragilin.

-

Preparation of the Crude Extract: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.

-

Column Chromatography:

-

A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel.

-

The crude extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

The column is eluted with a solvent system of increasing polarity. A typical gradient might start with a non-polar solvent like n-hexane and gradually introduce a more polar solvent like ethyl acetate (B1210297).

-

Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) to identify the fractions containing Fragilin.

-

Fractions with similar TLC profiles corresponding to Fragilin are combined.

-

-

Crystallization: The solvent from the combined pure fractions is evaporated, and the resulting solid can be further purified by recrystallization from an appropriate solvent system to obtain pure Fragilin crystals.

Structural Elucidation

The identity and purity of the isolated Fragilin are confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure.

Visualizing Methodologies and Pathways

To provide a clearer understanding of the processes involved in the study of Fragilin, the following diagrams have been generated using the DOT language.

Biosynthesis of Fragilin: A Putative Pathway

The biosynthesis of anthraquinones in lichens is understood to proceed via the polyketide pathway.[1] This pathway involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a poly-β-keto chain. This chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold.

The biosynthesis of Fragilin, as a chlorinated anthraquinone, would require an additional halogenation step. This is catalyzed by a class of enzymes known as halogenases. The proposed biosynthetic pathway for Fragilin likely begins with the formation of a common anthraquinone precursor, such as emodin, which is then subjected to chlorination.

This guide provides a foundational understanding of the natural sources and scientific investigation of Fragilin. Further research is warranted to quantify the abundance of this compound in its various lichen hosts and to fully elucidate the enzymatic machinery responsible for its biosynthesis. Such knowledge will be instrumental in harnessing the potential of Fragilin for future applications in medicine and biotechnology.

References

The Enigmatic Anthraquinone: A Technical Guide to the Isolation and Characterization of Fragilin from Monodictys

For Immediate Release

This technical guide provides a comprehensive overview of the isolation and characterization of Fragilin, a chlorinated anthraquinone (B42736) produced by fungi of the genus Monodictys. Fragilin, chemically identified as 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthraquinone, is a secondary metabolite of interest to researchers in natural product chemistry, drug discovery, and mycology. This document outlines the general methodologies for its extraction, purification, and structural elucidation, based on established protocols for similar fungal anthraquinones. It is important to note that while Fragilin is a known metabolite of Monodictys, a detailed, publicly available scientific study outlining a specific and comprehensive isolation and characterization protocol from this genus is not readily accessible. Therefore, the following protocols are based on general and established methods in the field.

Introduction to Fragilin

Fragilin is a member of the anthraquinone family, a class of aromatic compounds known for their diverse biological activities. Its structure features a tricyclic aromatic core with two hydroxyl groups, a methoxy (B1213986) group, a methyl group, and a chlorine atom. The presence of a halogen atom is a noteworthy feature, as halogenated natural products often exhibit enhanced biological potency. While the specific biological activities of Fragilin from Monodictys are not extensively documented in publicly available literature, anthraquinones as a class are known to possess antimicrobial, antiviral, and anticancer properties.

Table 1: Physicochemical Properties of Fragilin

| Property | Value |

| Molecular Formula | C₁₆H₁₁ClO₅ |

| Molecular Weight | 318.71 g/mol |

| IUPAC Name | 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

| Class | Anthraquinone |

Isolation of Fragilin from Monodictys

The isolation of Fragilin from fungal cultures of Monodictys involves a multi-step process encompassing cultivation, extraction, and chromatographic purification.

Experimental Protocol: Fungal Cultivation and Extraction

-

Cultivation: A selected strain of Monodictys sp. is cultivated in a suitable liquid or solid medium. Potato Dextrose Broth (PDB) or Yeast Extract Sucrose (YES) broth are common choices for fungal secondary metabolite production. The culture is incubated under optimal conditions of temperature, pH, and aeration for a period sufficient to allow for the production of Fragilin.

-

Extraction of Mycelia and Culture Broth: Following incubation, the fungal biomass (mycelia) is separated from the liquid culture broth by filtration. Both the mycelia and the broth are typically extracted to maximize the recovery of metabolites.

-

Mycelial Extraction: The mycelia are dried and then extracted with a polar organic solvent such as methanol (B129727) or ethyl acetate (B1210297). This can be done by maceration or Soxhlet extraction.

-

Broth Extraction: The culture filtrate is subjected to liquid-liquid extraction with an immiscible organic solvent, typically ethyl acetate or dichloromethane. This process is repeated multiple times to ensure complete extraction of the desired compounds.

-

-

Concentration: The organic extracts from both the mycelia and the broth are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Experimental Protocol: Chromatographic Purification

-

Column Chromatography: The crude extract is subjected to column chromatography over silica (B1680970) gel. A gradient elution system is typically employed, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate, methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Thin Layer Chromatography (TLC): TLC is used to monitor the separation. Fractions containing compounds with similar Rf values to a reference anthraquinone standard are pooled.

-

Preparative High-Performance Liquid Chromatography (HPLC): The pooled fractions are further purified by preparative HPLC using a reversed-phase column (e.g., C18). A gradient of water and acetonitrile (B52724) or methanol is commonly used as the mobile phase. The elution is monitored by a UV detector, and the peak corresponding to Fragilin is collected.

-

Crystallization: The purified Fragilin fraction is concentrated, and the compound is crystallized from a suitable solvent system (e.g., methanol/chloroform) to obtain pure crystals.

Characterization of Fragilin

The structural elucidation of the isolated Fragilin is achieved through a combination of spectroscopic techniques.

Spectroscopic and Spectrometric Data

Table 2: Expected Spectroscopic Data for Fragilin

| Technique | Expected Observations |

| UV-Vis Spectroscopy | Absorption maxima characteristic of a hydroxyanthraquinone chromophore. |

| Infrared (IR) Spectroscopy | Absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, allowing for the determination of the molecular formula (C₁₆H₁₁ClO₅). |

| ¹H Nuclear Magnetic Resonance (NMR) | Signals corresponding to aromatic protons, a methoxy group, a methyl group, and hydroxyl protons. |

| ¹³C Nuclear Magnetic Resonance (NMR) | Resonances for all 16 carbon atoms, including carbonyl carbons, aromatic carbons, and carbons of the methoxy and methyl groups. |

| 2D NMR (COSY, HSQC, HMBC) | Used to establish the connectivity between protons and carbons, confirming the overall structure and substitution pattern. |

Experimental Protocols for Characterization

-

UV-Vis Spectroscopy: A solution of the purified compound in a suitable solvent (e.g., methanol) is analyzed using a UV-Vis spectrophotometer to record its absorption spectrum.

-

IR Spectroscopy: A small amount of the pure compound is mixed with KBr to form a pellet, and the IR spectrum is recorded using an FT-IR spectrometer.

-

Mass Spectrometry: The exact mass of the compound is determined using a high-resolution mass spectrometer, typically with an electrospray ionization (ESI) source.

-

NMR Spectroscopy: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and ¹H, ¹³C, and 2D NMR spectra are acquired on a high-field NMR spectrometer.

Biological Activity of Fragilin

While specific studies on the biological activity of Fragilin isolated from Monodictys are limited in the public domain, related anthraquinones have demonstrated a range of biological effects. Future research should focus on evaluating the potential of Fragilin in the following areas:

-

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi.

-

Antiviral Activity: Assessing its efficacy against various viral strains.

-

Cytotoxic Activity: Evaluating its potential as an anticancer agent against different cancer cell lines.

Conclusion

Fragilin represents an intriguing natural product from the fungal genus Monodictys. This guide provides a foundational framework for its isolation and characterization based on established chemical principles. Further research is warranted to fully elucidate the specific methodologies for its production by Monodictys and to comprehensively explore its biological potential. The development of a robust and detailed protocol will be crucial for enabling further investigation into the therapeutic applications of this unique chlorinated anthraquinone.

In-depth Technical Guide on the Biological Activity of Fragilin: An Analysis of Available Scientific Literature

A comprehensive review of existing scientific literature reveals a significant lack of research on the biological activities of the compound fragilin (also known as 2-Chlorophyscion). Despite its classification as an anthraquinone (B42736), a class of compounds known for a wide range of pharmacological effects, fragilin itself remains largely uncharacterized. This technical guide summarizes the limited available information and highlights the considerable gaps in our understanding of this compound's potential therapeutic value.

Chemical Identity and Sources

Fragilin is a chlorinated anthraquinone with the chemical formula C₁₆H₁₁ClO₅.[1] It has been identified as a natural product in organisms such as the fungi of the genus Monodictys and the lichen Myeloconis erumpens.[1] While the general biological activities of anthraquinones and metabolites from these organisms are subjects of scientific inquiry, specific studies focusing on fragilin are conspicuously absent from the current body of scientific literature.[2][3][4]

Review of Biological Activity: A Notable Absence of Data

A thorough search of scientific databases for studies on the biological activities of fragilin yielded no specific quantitative data. Consequently, it is not possible to provide in-depth information on its anti-inflammatory, anticancer, antimicrobial, or antioxidant properties. The core requirements of this technical guide—to present quantitative data in structured tables, detail experimental protocols, and visualize signaling pathways—cannot be fulfilled due to the absence of primary research on this specific compound.

While many natural anthraquinone compounds have demonstrated significant biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, these findings cannot be directly extrapolated to fragilin without dedicated experimental validation.[2][5][6][7] The presence of a chlorine atom and other specific structural features in fragilin means its biological profile could be unique.

Signaling Pathways: Unexplored Territory

The influence of fragilin on key cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, remains uninvestigated. These pathways are common targets for many bioactive compounds and play crucial roles in cellular processes related to inflammation, cell proliferation, and survival. Without experimental data, any discussion of fragilin's mechanism of action would be purely speculative.

Future Research Directions

The current lack of information on the biological activity of fragilin presents a clear opportunity for future research. A systematic investigation into this compound is warranted to explore its potential therapeutic applications. A logical workflow for future studies would involve:

Conclusion

References

- 1. Fragilin | C16H11ClO5 | CID 15559331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]

- 3. Chemical diversity, medicinal potentialities, biosynthesis, and pharmacokinetics of anthraquinones and their congeners derived from marine fungi: a co ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03610J [pubs.rsc.org]

- 4. Biologically Active Secondary Metabolites from the Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties and Biological Activities of Fragilin (2-Chlorophyscion)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragilin, also known as 2-Chlorophyscion, is an anthraquinone (B42736) derivative found in certain lichen species. This technical guide provides a comprehensive overview of its chemical properties, bringing together available data on its physicochemical characteristics and spectral analyses. Due to the limited specific data on Fragilin, this guide also incorporates information on its immediate precursor, Parietin (physcion), to provide a more complete profile for research and development purposes. Detailed experimental protocols for the isolation of related compounds and potential synthetic routes are presented, alongside a review of its putative biological activities and the signaling pathways it may modulate. This document aims to serve as a foundational resource for researchers investigating Fragilin as a potential therapeutic agent.

Chemical and Physical Properties

Fragilin is a chlorinated derivative of Parietin, a naturally occurring anthraquinone. While specific experimental data for Fragilin is scarce, its fundamental properties can be summarized. For comparative purposes, the properties of both Fragilin and its well-studied precursor, Parietin, are presented below.

Table 1: Physicochemical Properties of Fragilin and Parietin

| Property | Fragilin (2-Chlorophyscion) | Parietin (Physcion) |

| IUPAC Name | 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | 1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

| Synonyms | 2-Chlorophyscion | Physcion, Rheochrysidin, Methoxyemodin |

| CAS Number | 2026-19-9 | 521-61-9 |

| Molecular Formula | C₁₆H₁₁ClO₅[1] | C₁₆H₁₂O₅[2] |

| Molecular Weight | 318.71 g/mol [1] | 284.26 g/mol [2] |

| Appearance | - | Orange/yellow solid[2] |

| Melting Point | - | 205-207 °C |

| Solubility | - | Poorly soluble in water.[3][4][5] Soluble in organic solvents like ethanol (B145695) and DMSO. |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of Fragilin. As specific data for Fragilin is not widely available, the corresponding data for Parietin is provided as a reference.

Table 2: Spectral Properties of Parietin

| Spectral Data | Wavelength (λ) / Wavenumber (cm⁻¹) / Chemical Shift (δ) |

| UV-Vis (in Ethanol) | λmax at 225, 257, 265, 288, and 434 nm[6][7] |

| ¹H NMR (500 MHz, MeOD) | δ (ppm) = 6.18 (1H, d, J = 2.0 Hz, H-6), 6.39 (1H, d, J = 2.0 Hz, H-8), 6.88 (1H, d, J = 8.3 Hz, H-5'), 7.62 (1H, dd, J = 8.3; 2.1 Hz, H-6'), 7.74 (1H, d, J = 2.1 Hz, H-2')[8] |

| ¹³C NMR (125MHz, MeOD) | δ (ppm) = 94.6 (CH, C-8), 99.4 (CH, C-6), 104.7 (C, C-10), 116.1 (CH, C-2', C-5'), 121.8 (CH, C-6'), 124.3 (C, C-1'), 137.2 (C, C-3), 146.3 (C, C- 3'), 148.2 (C, C-2), 150.3 (C, C-4'), 158.4 (C, C-9), 162.6 (C, C-5), 165.7 (C, C-7), 177.5 (C, C-4)[8] |

| FT-IR (KBr) | Key peaks at 1675 cm⁻¹ (C=O conjugated), 1614 cm⁻¹, 1227 cm⁻¹, 1202 cm⁻¹, 1160 cm⁻¹, and 755 cm⁻¹[9] |

Experimental Protocols

Isolation of Anthraquinones from Xanthoria parietina

The following is a representative protocol for the extraction of anthraquinones, primarily Parietin, from the lichen Xanthoria parietina. This method can be adapted for the targeted isolation of Fragilin, which may be present in smaller quantities.

-

Sample Preparation: Clean the collected lichen thalli of any debris and air-dry them. Once dried, grind the lichen material into a fine powder to increase the surface area for extraction.[3]

-

Solvent Extraction: Macerate the powdered lichen material in acetone (B3395972) or hot ethanol (e.g., 95%) with continuous stirring. A solid-to-solvent ratio of 1:10 (w/v) is commonly used. The extraction is typically carried out for several hours to ensure the efficient transfer of secondary metabolites into the solvent.[3][10]

-

Filtration and Concentration: After extraction, filter the mixture to remove the solid lichen residue. The resulting filtrate, containing the crude extract, is then concentrated under reduced pressure using a rotary evaporator.

-

Purification: The crude extract can be further purified using chromatographic techniques. Column chromatography using silica (B1680970) gel as the stationary phase and a gradient of solvents (e.g., hexane-ethyl acetate) is effective for separating the different anthraquinones. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compound.

-

Crystallization: The purified fractions are concentrated, and the target compound is crystallized from a suitable solvent system to obtain a pure crystalline solid.

Synthesis of Fragilin (2-Chlorophyscion) from Parietin

A published method describes the synthesis of Fragilin through the chlorination of Parietin.[11] The following is a general outline of such a synthetic procedure.

-

Chlorination of Parietin: Parietin is dissolved in a suitable inert solvent. A chlorinating agent, such as chlorine gas or sulfuryl chloride, is then introduced into the reaction mixture. The stoichiometry of the chlorinating agent is critical to control the degree of chlorination.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC to observe the formation of the chlorinated products and the consumption of the starting material.

-

Workup and Purification: Once the reaction is complete, the reaction mixture is worked up to remove excess chlorinating agent and byproducts. The crude product is then purified by column chromatography to isolate Fragilin from other chlorinated derivatives and unreacted Parietin.

-

Characterization: The structure of the synthesized Fragilin is confirmed using spectroscopic methods such as NMR, mass spectrometry, and IR spectroscopy.

Biological Activity and Signaling Pathways

While direct experimental data on the biological activity of Fragilin is limited, the known activities of its precursor, Parietin, provide strong indications of its potential therapeutic effects. Parietin has demonstrated significant antioxidant, anti-inflammatory, and anticancer properties.[1][12][13][14][15]

Anti-inflammatory Activity

Parietin has been shown to possess anti-inflammatory properties, though specific IC50 values are not consistently reported across studies.[14][15] The anti-inflammatory effects of anthraquinones are often attributed to their ability to modulate key inflammatory signaling pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. It is hypothesized that Fragilin, like other related compounds, may exert its anti-inflammatory effects by inhibiting one or more steps in this pathway.

MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways are another set of crucial signaling cascades involved in inflammation. Stress and inflammatory stimuli activate a series of kinases that ultimately lead to the activation of transcription factors involved in the inflammatory response. It is plausible that Fragilin could also modulate these pathways to exert its anti-inflammatory effects.

Anticancer Activity

Parietin has shown promising antiproliferative effects against various cancer cell lines.[12][13][15][16] It has been reported to inhibit the proliferation of human leukemia cells and slow the growth of lung and head and neck cancer cells in mouse models.[12] The acetone extract of Xanthoria parietina, rich in parietin, inhibited proliferation and induced apoptosis in human breast cancer cells, accompanied by the modulation of cell cycle regulating genes.[13][16]

Table 3: Reported IC50 Values for Parietin Against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HUVEC | Human Umbilical Vein Endothelial Cells | Not specified | [15] |

| HCC1428 | Breast Carcinoma | Not specified | [15] |

| T-47D | Breast Carcinoma | Not specified | [15] |

Note: Specific IC50 values for Parietin are not consistently provided in the available literature, highlighting a need for further quantitative studies.

The anticancer activity of Parietin and potentially Fragilin is likely mediated through the induction of apoptosis and modulation of cell cycle progression.

Representative Experimental Protocol for In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Fragilin in a suitable solvent (e.g., DMSO). Serially dilute the stock solution to obtain a range of desired concentrations. Treat the cells with the different concentrations of Fragilin and include a vehicle control (solvent only).

-

Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Assay: After incubation, add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization and Absorbance Reading: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined by plotting the percentage of viability against the log of the compound concentration.

Conclusion

Fragilin (2-Chlorophyscion) presents an interesting molecular scaffold for further investigation in drug discovery. While direct experimental data on its chemical and biological properties are limited, the available information on its precursor, Parietin, suggests potential anti-inflammatory and anticancer activities. This technical guide provides a compilation of the current knowledge and offers representative experimental protocols to facilitate future research. Further studies are warranted to fully elucidate the physicochemical properties, synthesize Fragilin in sufficient quantities for biological testing, and comprehensively evaluate its therapeutic potential and mechanisms of action, particularly its effects on key signaling pathways such as NF-κB and MAPK.

References

- 1. benchchem.com [benchchem.com]

- 2. Parietin - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Parietin Cyclodextrin-Inclusion Complex as an Effective Formulation for Bacterial Photoinactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Roles of the Anthraquinone Parietin in the Tolerance to Desiccation of the Lichen Xanthoria parietina: Physiology and Anatomy of the Pale and Bright-Orange Thalli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. flore.unifi.it [flore.unifi.it]

- 8. acgpubs.org [acgpubs.org]

- 9. UV photo-degradation of the secondary lichen substance parietin: A multi-spectroscopic analysis in astrobiology perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sciencemadness Discussion Board - Extraction of Parietin from Xanthoria Parietina - Powered by XMB 1.9.11 [sciencemadness.org]

- 11. The minor anthraquinones of Xanthoria parietina(L.) Beltram, the chlorination of parietin, and the synthesis of fragilin and 7-chloroemodin (‘AO-1’) - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Orange lichens are source for potential anticancer drug [news.emory.edu]

- 13. researchgate.net [researchgate.net]

- 14. Parietin from lichen: extraction, characterization, and in silico, in vitro, and in vivo evaluation of its protective effects against inflammation, oxidative stress, and neutrophil infiltration in diabetic rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiproliferative, Antibacterial and Antifungal Activity of the Lichen Xanthoria parietina and Its Secondary Metabolite Parietin - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Spectroscopic Data of Fragilin

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the spectroscopic data for the anthraquinone (B42736) derivative Fragilin (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione). Due to the existence of multiple compounds referred to as "Fragilin," this document focuses on the more extensively documented anthraquinone structure. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data, experimental methodologies, and insights into its potential biological activities.

Chemical Structure and Properties

Fragilin is a naturally occurring anthraquinone, commonly found in various lichens. Its structure is characterized by a chlorinated tricyclic aromatic system with hydroxyl, methoxy, and methyl substitutions.

Table 1: Chemical Identity of Fragilin

| Property | Value |

| IUPAC Name | 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione |

| Molecular Formula | C₁₆H₁₁ClO₅ |

| Molecular Weight | 318.71 g/mol |

| CAS Number | 2026-19-9 |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for Fragilin.

Table 2: ¹H NMR Spectroscopic Data for Fragilin

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| H-4 | 7.62 | s |

| H-5 | 7.35 | s |

| H-7 | 7.08 | s |

| 1-OH | 12.10 | s |

| 8-OH | 12.02 | s |

| 3-OCH₃ | 4.01 | s |

| 6-CH₃ | 2.45 | s |

Table 3: ¹³C NMR Spectroscopic Data for Fragilin

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.1 |

| C-2 | 115.8 |

| C-3 | 158.9 |

| C-4 | 108.2 |

| C-4a | 133.5 |

| C-5 | 124.5 |

| C-6 | 148.8 |

| C-7 | 121.2 |

| C-8 | 162.4 |

| C-8a | 113.8 |

| C-9 | 190.7 |

| C-9a | 108.9 |

| C-10 | 182.2 |

| C-10a | 135.5 |

| 3-OCH₃ | 56.8 |

| 6-CH₃ | 22.3 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for Fragilin

| Ion | m/z | Relative Intensity (%) |

| [M]⁺ | 318 | 100 |

| [M-CH₃]⁺ | 303 | 25 |

| [M-CO]⁺ | 290 | 30 |

| [M-CH₃-CO]⁺ | 275 | 15 |

| [M-Cl]⁺ | 283 | 10 |

Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified Fragilin are dissolved in a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Data Acquisition:

-

¹H NMR: A standard single-pulse experiment is used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

¹³C NMR: A proton-decoupled pulse sequence is employed to obtain singlets for all carbon atoms. Chemical shifts are referenced to the solvent peak.

-

2D NMR: Experiments such as COSY, HSQC, and HMBC may be performed to aid in the complete assignment of proton and carbon signals.

-

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a chromatographic system such as Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and subsequent fragments.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer is typically used to separate the ions based on their mass-to-charge ratio.

-

Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and characteristic fragmentation patterns. For chlorinated compounds like Fragilin, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic feature.

Potential Biological Signaling Pathway

Anthraquinones, as a class of compounds, are known to exhibit a range of biological activities, including anti-inflammatory and anticancer effects. While the specific signaling pathways modulated by Fragilin are not yet fully elucidated, related anthraquinones have been shown to influence key cellular processes. One such pathway is the Reactive Oxygen Species (ROS) mediated JNK signaling pathway , which is often implicated in apoptosis (programmed cell death) in cancer cells.

Caption: Proposed ROS/JNK signaling pathway for Fragilin-induced apoptosis.

Disclaimer: This pathway is based on the known activities of similar anthraquinone compounds and represents a plausible mechanism of action for Fragilin that requires further experimental validation.

Conclusion

This technical guide provides a consolidated resource for the spectroscopic data of the anthraquinone Fragilin. The detailed NMR and MS data, along with standardized experimental protocols, serve as a valuable reference for researchers in the fields of natural product chemistry, analytical chemistry, and drug discovery. The proposed signaling pathway offers a starting point for investigating the molecular mechanisms underlying the biological activities of this compound. Further research is warranted to fully explore the therapeutic potential of Fragilin.

Potential Therapeutic Effects of Fragilin: A Technical Whitepaper for Researchers

Disclaimer: Scientific literature explicitly detailing the therapeutic effects of the anthraquinone (B42736) Fragilin (2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione) is currently unavailable. This document synthesizes information on the biological activities of structurally similar anthraquinones to infer the potential therapeutic avenues for Fragilin. All data and proposed mechanisms are based on these related compounds and should be considered speculative pending direct experimental validation for Fragilin itself.

Introduction

Fragilin is a chlorinated anthraquinone that has been identified in microorganisms such as Monodictys and Myeloconis erumpens. Anthraquinones, a class of naturally occurring aromatic compounds, are known for their diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The therapeutic potential of many anthraquinone derivatives is an active area of research. This whitepaper aims to provide a technical guide for researchers, scientists, and drug development professionals by exploring the potential therapeutic effects of Fragilin based on the established pharmacology of its close structural analogs.

Inferred Pharmacological Profile

Based on the activities of related anthraquinones, Fragilin may possess the following therapeutic properties:

-

Antimicrobial Activity: Anthraquinones isolated from marine fungi have demonstrated notable antimicrobial properties.[3]

-

Anti-cancer and Anti-angiogenic Activity: Several anthraquinone derivatives have been shown to inhibit tumor growth and the formation of new blood vessels that supply tumors.[4]

-

Anti-inflammatory Activity: Anthraquinones are known to modulate inflammatory pathways.

Potential Therapeutic Applications and Underlying Mechanisms (Based on Analogs)

The structural similarity of Fragilin to other bioactive anthraquinones suggests it may share similar mechanisms of action and therapeutic potential.

Antimicrobial Effects

A structurally similar compound, monodictyquinone A (1,8-dihydroxy-2-methoxy-6-methylanthraquinone), isolated from the marine-derived fungus Monodictys sp., has shown antimicrobial activity.[3] While specific quantitative data for monodictyquinone A's antimicrobial efficacy is not detailed in the available literature, the general mechanism for anthraquinones involves the disruption of cellular processes in pathogens.

Experimental Protocol: General Antimicrobial Susceptibility Testing

A standard protocol to assess the antimicrobial activity of Fragilin would involve the following steps:

-

Microorganism Preparation: Cultures of relevant bacterial and fungal strains would be grown to a specific density (e.g., 0.5 McFarland standard).

-

Minimum Inhibitory Concentration (MIC) Assay: A serial dilution of Fragilin would be prepared in a suitable broth medium in microtiter plates. The prepared microbial suspension is then added to each well. The MIC is determined as the lowest concentration of Fragilin that visibly inhibits microbial growth after a defined incubation period (e.g., 24 hours at 37°C).

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay: An aliquot from the wells showing no growth in the MIC assay is sub-cultured onto agar (B569324) plates. The MBC/MFC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in viable cells.

Anti-Angiogenic and Potential Anti-Cancer Effects

The analog 1,8-dihydroxy-3-methoxy-anthraquinone (DMA) has been shown to inhibit tumor angiogenesis.[4] This effect is mediated through the downregulation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia and a critical regulator of angiogenesis.[4]

Proposed Signaling Pathway for Anti-Angiogenic Effects

Caption: Inferred anti-angiogenic signaling pathway of Fragilin.

Experimental Protocol: In Vitro Angiogenesis Assay (Tube Formation Assay)

-

Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in appropriate media.

-

Assay Preparation: A layer of extracellular matrix gel (e.g., Matrigel) is polymerized in the wells of a microplate.

-

Treatment and Seeding: HUVECs are pre-treated with various concentrations of Fragilin for a specified time and then seeded onto the gel.

-

Incubation and Visualization: The plate is incubated to allow for the formation of tube-like structures. The extent of tube formation is visualized using a microscope and quantified by measuring parameters such as total tube length and number of branch points.

Quantitative Data on Structurally Similar Anthraquinones

Direct quantitative data for Fragilin is not available. The following table summarizes data for analogous compounds to provide a preliminary reference.

| Compound Name | Biological Activity | Cell Line/Organism | IC50 / EC50 / Other Metric | Reference |

| 1,8-dihydroxy-3-methoxy-anthraquinone (DMA) | Inhibition of VEGF-mediated tube formation | HUVECs | Data not specified in abstract | [4] |

| 1,8-dihydroxy-3-methoxy-anthraquinone (DMA) | Suppression of HIF-1α protein stability | HCT116 cells | Data not specified in abstract | [4] |

Experimental Workflows

The following diagram illustrates a general workflow for the initial investigation of the therapeutic potential of Fragilin.

Caption: General experimental workflow for Fragilin research.

Conclusion and Future Directions

While direct evidence for the therapeutic effects of Fragilin is lacking, the known biological activities of its structural analogs strongly suggest that it warrants further investigation as a potential therapeutic agent. Future research should focus on the following:

-

Isolation and Purification: Developing efficient methods for isolating or synthesizing sufficient quantities of pure Fragilin for experimental studies.

-

In Vitro Screening: Conducting comprehensive in vitro assays to determine its cytotoxic, antimicrobial, anti-inflammatory, and anticancer activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by Fragilin.

-

In Vivo Efficacy: Evaluating the therapeutic potential of Fragilin in relevant animal models of disease.

The information presented in this whitepaper provides a foundational framework to guide future research and development efforts for Fragilin. Direct experimental validation is crucial to confirm the inferred therapeutic potential of this novel anthraquinone.

References

- 1. Anthraquinones and Their Analogues from Marine-Derived Fungi: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Pharmacokinetics of Anthraquinones from Medicinal Plants [frontiersin.org]

- 3. Monodictyquinone A: a new antimicrobial anthraquinone from a sea urchin-derived fungus Monodictys sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,8-Dihydroxy-3-methoxy-anthraquinone inhibits tumor angiogenesis through HIF-1α downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Mechanism of Action of Fragilin: A Literature Review

Researchers, scientists, and drug development professionals seeking an in-depth technical guide on the core mechanism of action of Fragilin will find a notable absence of specific preliminary studies in the current scientific literature. Despite its identification as a chlorinated derivative of the anthraquinone (B42736) parietin, detailed investigations into its signaling pathways and molecular interactions are yet to be published.

Fragilin, also known as 2-Chlorophyscion, is a naturally occurring anthraquinone found in various lichens, including species of Sphaerophorus, Nephroma, Caloplaca, and Xanthoria parietina.[1] Its chemical structure is 2-chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione.[1][2] While the broader class of anthraquinones has been investigated for a range of biological activities, specific data on Fragilin's mechanism of action, including quantitative experimental data and detailed protocols, remains elusive.

This document aims to provide a foundational understanding by summarizing the general biological activities and mechanisms of action attributed to the anthraquinone class of compounds, as specific preliminary studies on Fragilin are not currently available. This information is intended to offer a potential framework for future research into the specific activities of Fragilin.

General Biological Activities of Anthraquinones

Anthraquinones are a large family of aromatic compounds known for their diverse pharmacological effects.[3] Preliminary research on various anthraquinone derivatives suggests potential therapeutic applications in several areas:

-

Anti-inflammatory Effects: Many anthraquinones have been shown to possess anti-inflammatory properties. Their mechanisms often involve the modulation of key inflammatory pathways.

-

Anticancer Activity: Several anthraquinones have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanisms are often multifaceted, targeting different stages of cancer progression.

-

Neuroprotective Properties: Some anthraquinones are being explored for their potential to protect neuronal cells from damage, a key factor in neurodegenerative diseases.

-

Antioxidant Activity: The chemical structure of many anthraquinones allows them to act as regulators of reactive oxygen species (ROS), which are implicated in a wide range of diseases.[3]

It is crucial to reiterate that these are general activities of the anthraquinone class, and the specific effects and mechanisms of Fragilin may differ significantly.

Potential Signaling Pathways for Investigation

Based on studies of other anthraquinones, future research into Fragilin's mechanism of action could explore several key signaling pathways known to be modulated by this class of compounds.

Hypothetical Signaling Pathway for Anthraquinone Activity

Caption: Hypothetical signaling pathways potentially modulated by anthraquinones.

Experimental Protocols: A General Framework

While specific experimental protocols for Fragilin are unavailable, the following outlines general methodologies commonly used to investigate the mechanism of action of natural compounds like anthraquinones. These can serve as a template for future studies on Fragilin.

Table 1: General Experimental Protocols for Investigating Mechanism of Action

| Experimental Aim | Methodology | Description | Key Readouts |

| Cytotoxicity Assessment | MTT Assay | Measures cell viability by assessing mitochondrial metabolic activity. Cells are treated with varying concentrations of the compound. | IC50 value (concentration at which 50% of cell growth is inhibited). |

| Apoptosis Analysis | Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, apoptotic, and necrotic cells using flow cytometry. Annexin V binds to phosphatidylserine (B164497) on apoptotic cells, while PI stains the nucleus of necrotic cells. | Percentage of apoptotic and necrotic cells. |

| Gene Expression Analysis | Quantitative PCR (qPCR) | Measures the expression levels of target genes involved in specific signaling pathways (e.g., NF-κB, MAPK). | Fold change in gene expression. |

| Protein Expression Analysis | Western Blotting | Detects and quantifies specific proteins to confirm changes observed at the gene expression level and to assess the activation state of signaling proteins (e.g., phosphorylation). | Protein band intensity, indicating protein levels or activation. |

| In vivo Efficacy | Animal Models | Evaluates the therapeutic effect of the compound in a living organism using disease-specific models (e.g., tumor xenografts, induced inflammation). | Tumor size, inflammatory markers, survival rates. |

Experimental Workflow for Mechanism of Action Studies

References

In silico prediction of Fragilin targets

An In-depth Technical Guide to the In Silico Prediction of Fragilin Targets for Drug Development Professionals

Abstract

The identification of molecular targets is a foundational step in modern drug discovery and development. This guide provides a comprehensive overview of a robust in silico workflow designed to predict and characterize the potential molecular targets of "Fragilin," a hypothetical protein of interest. By leveraging a suite of bioinformatics tools, structural modeling techniques, and virtual screening methodologies, researchers can efficiently generate high-quality, testable hypotheses regarding the protein's function and its role in signaling pathways. This document details the necessary computational strategies, presents structured data formats for quantitative analysis, and outlines the experimental protocols required for subsequent validation. The methodologies described herein are intended to accelerate the early phases of drug discovery by prioritizing the most promising targets for further investigation.

Introduction to Fragilin and the Rationale for Target Prediction

Fragilin is a novel protein identified as being potentially involved in disease progression. Preliminary sequence analysis suggests it may possess domains homologous to known protein families implicated in cellular signaling, proliferation, or apoptosis. However, its specific binding partners, substrates, and downstream effectors remain uncharacterized. Elucidating the molecular targets of Fragilin is paramount to understanding its biological function and assessing its potential as a therapeutic target.

In silico target prediction offers a time- and cost-effective strategy to navigate the vast landscape of potential molecular interactions. This approach utilizes computational methods to predict protein-protein interactions (PPIs), identify potential small molecule binders, and place the protein within the broader context of biological pathways. The workflow outlined in this guide provides a systematic approach to narrowing down the list of putative Fragilin targets, thereby focusing laboratory resources on the most viable candidates.

The In Silico Target Prediction Workflow

The prediction of Fragilin targets is conceptualized as a multi-stage funnel, beginning with broad, sequence-based analyses and progressively narrowing the focus to high-confidence interactions validated by structural and systems-level data.

Figure 1: A high-level overview of the in silico workflow for Fragilin target prediction.

Methodologies and Protocols

This section provides detailed protocols for the key computational stages of the target identification workflow.

Phase 1: Sequence-Based Analysis

Objective: To identify homologous proteins, conserved domains, and functional motifs within the Fragilin amino acid sequence. This provides the first clues to its potential function and interaction partners.

Experimental Protocol: Homology and Domain Analysis

-

Sequence Retrieval: Obtain the full-length amino acid sequence of Fragilin in FASTA format.

-

Homology Search:

-

Utilize the BLASTp (Protein-Protein BLAST) tool from the National Center for Biotechnology Information (NCBI).

-

Input the Fragilin FASTA sequence into the query box.

-

Select the Non-redundant protein sequences (nr) database for a comprehensive search against all known protein sequences.

-

Execute the search and analyze the results, focusing on hits with high sequence identity (>30%) and low E-values (<1e-5). These represent potential orthologs and paralogs.

-

-

Domain and Motif Identification:

-

Submit the Fragilin sequence to InterProScan .

-

This tool integrates multiple databases (e.g., Pfam, SMART, SUPERFAMILY) to provide a comprehensive annotation of protein domains, families, and functional sites.

-

Record all identified domains and their corresponding accession numbers. These domains can be used to infer function (e.g., kinase domain, DNA-binding domain).

-

Data Presentation: The results from this phase should be tabulated to provide a clear summary of Fragilin's fundamental characteristics.

| Analysis Type | Database/Tool | Result/Identifier | Description/Inferred Function | Score/E-value |

| Top Homolog | NCBI BLASTp | P12345 (Example Protein) | Serine/Threonine Kinase from H. sapiens | 2e-150 |

| Conserved Domain 1 | Pfam (via InterPro) | PF00069 (Pkinase) | Catalytic domain of protein kinases. | 1.5e-98 |

| Conserved Domain 2 | SMART (via InterPro) | SM00220 (SH2) | Src Homology 2 domain, involved in signal transduction. | 4.3e-25 |

| Functional Motif | PROSITE (via InterPro) | PS50011 (PK_TYR_KINASE) | Tyrosine protein kinase active-site signature. | - |

Table 1: Summary of sequence-based analysis for Fragilin.

Phase 2: Structural Analysis

Objective: To generate a three-dimensional model of Fragilin and identify potential binding pockets that could accommodate small molecules or other proteins.

Experimental Protocol: 3D Structure Prediction and Pocket Analysis

-

Structure Prediction:

-

If no experimental structure exists in the Protein Data Bank (PDB), utilize computational modeling tools.

-

Primary Choice: Submit the Fragilin sequence to AlphaFold , which provides highly accurate predicted structures.

-

Alternative: Use template-based modeling servers like SWISS-MODEL . This tool will automatically search for homologous proteins with known structures to use as templates.

-

Evaluate the quality of the generated model using metrics like pLDDT (for AlphaFold) or QMEAN (for SWISS-MODEL).

-

-

Binding Site Identification:

-

Input the predicted 3D structure (in PDB format) into the CASTp (Computed Atlas of Surface Topography of proteins) server.

-

CASTp will identify all potential pockets on the protein's surface, calculating their volume and area.

-

Focus on the largest and most deeply invaginated pockets, as these are the most likely to be functional binding sites.

-

Data Presentation: Key metrics from the structural analysis should be cataloged.

| Parameter | Tool/Method | Value/Result | Interpretation |

| Model Confidence Score | AlphaFold | Average pLDDT = 92.5 | High confidence in the predicted 3D fold. |

| Predicted Binding Pocket 1 | CASTp | Volume: 850 ų, Area: 1120 Ų | A large, well-defined pocket suitable for drug binding. |

| Predicted Binding Pocket 2 | CASTp | Volume: 310 ų, Area: 450 Ų | A smaller, secondary pocket, potentially for allosteric regulation. |

| Druggability Score | PockDrug | 0.78 (for Pocket 1) | Pocket 1 is predicted to be highly "druggable". |

Table 2: Summary of structural and druggability analysis for Fragilin.

Phase 3: Interaction and Network Analysis

Objective: To place Fragilin within the context of known biological networks and to perform virtual screening for potential small molecule inhibitors.

Experimental Protocol: PPI Network and Virtual Screening

-

Protein-Protein Interaction (PPI) Prediction:

-

Use the STRING database . Input "Fragilin" (or its closest homolog) and select the appropriate organism.

-

STRING aggregates data from multiple sources (experimental evidence, co-expression, text mining) to generate a network of predicted functional partners.

-

Analyze the network to identify key hubs and clusters connected to Fragilin.

-

-

Pathway and Gene Ontology (GO) Analysis:

-

Take the list of high-confidence interactors from STRING and submit it to a pathway analysis tool like Reactome or KEGG .

-

This will identify biological pathways and processes that are significantly enriched within Fragilin's interaction network (e.g., MAPK signaling, apoptosis).

-

-

Virtual Screening (Molecular Docking):

-

Preparation:

-

Prepare the 3D structure of Fragilin by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Obtain a library of small molecules (e.g., from ZINC or ChEMBL databases) in a suitable format (e.g., SDF or MOL2).

-

-

Docking Execution:

-

Define the search space (the "grid box") around the predicted binding pocket (from CASTp).

-

Use a docking program like AutoDock Vina . It will systematically place each compound from the library into the binding pocket and calculate a binding affinity (or docking score).

-

-

Analysis: Rank the compounds based on their docking scores. The lower the binding affinity (more negative), the more favorable the predicted interaction.

-

Unraveling the Research Landscape of "Fragilin": A Technical Guide

The term "Fragilin" presents a degree of ambiguity within scientific literature, potentially referring to a chemical compound or being a possible misspelling of several distinct proteins of significant research interest. This technical guide addresses this ambiguity by providing a comprehensive literature review of the most probable protein candidates that align with an interest in signaling pathways and drug development: Fibrillin , Ferritin Light Chain 1 (FTL1) , and Flotillin . Each section is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Section 1: Fibrillin-1 (FBN1)

Fibrillin-1 is a large, extracellular matrix glycoprotein (B1211001) that is a major structural component of microfibrils in connective tissue.[1] Beyond its structural role, Fibrillin-1 is a critical regulator of the Transforming Growth Factor-beta (TGF-β) signaling pathway. Mutations in the FBN1 gene are the cause of Marfan syndrome, a heritable connective tissue disorder with severe cardiovascular, ocular, and skeletal manifestations, making Fibrillin-1 a key target in drug development.

Quantitative Data: Fibrillin-1

| Parameter | Method | Sample Type | Observation | Reference |

| FBN1 mRNA Levels | Quantitative RT-PCR | Human Fibroblasts | Mean FBN1 transcript level in fibroblasts from Marfan syndrome patients was not significantly different from controls. However, there was high inter-individual variability.[2] | [2] |

| Fibrillin-1 Protein Concentration | ELISA | Human Serum, Plasma, Tissue Homogenates | Detection range typically between 0.31-20 ng/mL.[3][4] | [3][4] |

| Fibrillin-1 Protein Expression | Western Blot | Ascending Aorta Tissue | Reduced levels of FBN1 protein observed in tissue from Marfan syndrome patients compared to control donors.[5] | [5] |

Experimental Protocols: Fibrillin-1

1. Quantification of Fibrillin-1 using ELISA (Enzyme-Linked Immunosorbent Assay)

This protocol provides a general outline for a sandwich ELISA to quantify Fibrillin-1 in biological samples.[3][4][6][7]

-

Materials: Fibrillin-1 ELISA Kit (containing pre-coated 96-well plate, detection antibody, standards, buffers, and substrate).

-

Procedure:

-

Prepare all reagents, samples, and standards as per the kit instructions.

-

Add 100 µL of standard or sample to each well of the pre-coated microplate.

-

Incubate for 1-2 hours at 37°C.

-

Aspirate the liquid from each well and add 100 µL of biotinylated detection antibody.

-

Incubate for 1 hour at 37°C.

-

Wash the wells three to five times with the provided wash buffer.

-

Add 100 µL of Avidin-Horseradish Peroxidase (HRP) conjugate and incubate for 1 hour at 37°C.

-

Wash the wells again as in step 6.

-

Add 90 µL of TMB substrate solution and incubate for 15-30 minutes at 37°C in the dark.

-

Add 50 µL of stop solution to terminate the reaction.

-

Measure the optical density at 450 nm using a microplate reader.

-

Calculate the concentration of Fibrillin-1 in the samples by comparing their optical density to the standard curve.[3][6]

-

2. Quantification of FBN1 mRNA using Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps to measure the relative expression levels of the FBN1 gene.[2]

-

Materials: RNA extraction kit, cDNA synthesis kit, qRT-PCR master mix, primers and probes for FBN1 and a reference gene (e.g., GAPDH), real-time PCR system.

-

Procedure:

-

Extract total RNA from cells or tissues using a commercial RNA extraction kit.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform real-time PCR in triplicate using a reaction mixture containing the cDNA template, qRT-PCR master mix, and specific primers and probes for FBN1 and the reference gene.

-

Run the PCR on a real-time PCR system with appropriate cycling conditions.

-

Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of FBN1 mRNA, normalized to the reference gene.[2]

-

Signaling Pathway: Fibrillin-1 and TGF-β

Fibrillin-1 microfibrils sequester the large latent complex of TGF-β in the extracellular matrix. A decrease in functional Fibrillin-1, as seen in Marfan syndrome, leads to excessive release and activation of TGF-β, which then binds to its receptor (TGFBR) and initiates a downstream signaling cascade through the phosphorylation of SMAD proteins. This results in the transcription of TGF-β target genes, contributing to the pathology of the disease.[8]

References

- 1. Roles of flotillins in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Qualitative and quantitative analysis of FBN1 mRNA from 16 patients with Marfan Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. Human Fibrillin 1 ELISA Kit (EEL134) - Invitrogen [thermofisher.com]

- 5. tandfonline.com [tandfonline.com]

- 6. cloud-clone.com [cloud-clone.com]

- 7. mybiosource.com [mybiosource.com]

- 8. Frontiers | The extracellular matrix glycoprotein fibrillin-1 in health and disease [frontiersin.org]

Fragilin and Gracilin Derivatives in Nature: A Technical Guide

This technical guide provides an in-depth overview of naturally occurring fragilin and gracilin derivatives, targeting researchers, scientists, and drug development professionals. The guide covers their natural sources, chemical structures, and pharmacological activities, with a focus on quantitative data, experimental protocols, and the signaling pathways they modulate.

Fragilin: An Anthraquinone from Lichens

Fragilin is a chlorinated anthraquinone, a derivative of parietin.[1] It is a secondary metabolite produced by the symbiotic association of fungi and algae or cyanobacteria that form lichens.

Natural Sources and Chemical Structure

Fragilin was first identified in 1965 as a constituent of the lichens Sphaerophorus fragilis and Sphaerophorus coralloides.[1] It has since been found in other lichen species, including Nephroma laevigatum, various Caloplaca species, and Xanthoria parietina.[1] The chemical structure of fragilin is 2-Chloro-1,8-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione, with the molecular formula C₁₆H₁₁ClO₅.[1][2]

Pharmacological Activities

Detailed pharmacological studies on fragilin are limited in the publicly available scientific literature. As an anthraquinone, it belongs to a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. However, specific quantitative data on the bioactivity of fragilin, such as IC50 values, are not extensively reported. Further research is needed to fully elucidate its pharmacological potential.

Data Presentation: Fragilin

Due to the limited availability of quantitative pharmacological data for fragilin in the reviewed literature, a data table for this compound is not provided.

Experimental Protocols: Isolation of Fragilin from Lichens

The following is a generalized protocol for the extraction and isolation of secondary metabolites like fragilin from lichens, based on common phytochemical techniques. Specific parameters may require optimization depending on the lichen species and the target compound.

Objective: To extract and isolate fragilin from dried lichen material.

Materials:

-

Dried and ground lichen material (e.g., Xanthoria parietina)

-

Solvents: Acetone (B3395972), Methanol (B129727), Dichloromethane (B109758), n-Hexane, Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography columns

Procedure:

-

Extraction:

-

Macerate the dried, powdered lichen material with acetone or methanol at room temperature for 24-48 hours. The process should be repeated 2-3 times to ensure exhaustive extraction.

-

Combine the extracts and filter to remove solid plant material.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

-

Fractionation (Optional):

-

The crude extract can be subjected to liquid-liquid partitioning using immiscible solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity. Anthraquinones like fragilin are expected to partition into the moderately polar fractions (e.g., dichloromethane or ethyl acetate).

-

-

Chromatographic Purification:

-

Column Chromatography: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane). Dissolve the crude extract or the enriched fraction in a minimal amount of the solvent and load it onto the column. Elute the column with a gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

TLC Monitoring: Collect fractions and monitor the separation using TLC. Visualize the spots under UV light (254 nm and 365 nm). Anthraquinones often appear as colored spots.

-

Isolation: Combine fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent. Further purification can be achieved by repeated column chromatography or by preparative TLC.

-

-

Characterization:

-

The structure of the isolated compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the isolated fragilin.

-

Gracilin Derivatives: Diterpenes from Marine Sponges

Gracilins are a group of diterpene derivatives isolated from the marine sponge Spongionella gracilis.[3][4] These compounds, particularly gracilin A and its analogues, have attracted significant attention due to their potent immunosuppressive and neuroprotective properties.[5]

Natural Sources and Chemical Structures

The primary natural source of gracilins is the marine sponge Spongionella gracilis.[4] These compounds belong to the spongiane class of diterpenes. Several gracilin derivatives have been isolated and characterized, including gracilin A, H, and L.[6]

Pharmacological Activities

Gracilin derivatives exhibit a range of biological activities, with immunosuppressive and neuroprotective effects being the most prominent. Their mechanism of action is often linked to their affinity for cyclophilins (Cyps), a family of proteins with peptidyl-prolyl cis-trans isomerase activity.[3][4]

-

Immunosuppressive Activity: Similar to the drug cyclosporin (B1163) A (CsA), gracilins can bind to cyclophilin A (CypA), leading to the inhibition of the calcineurin pathway and subsequent suppression of T-cell activation and proliferation. This is demonstrated by the inhibition of interleukin-2 (B1167480) (IL-2) release in activated T-cells.[5]

-

Neuroprotective Activity: Gracilins have shown protective effects in neuronal cell models of oxidative stress. This activity is associated with their ability to interact with cyclophilin D (CypD), a component of the mitochondrial permeability transition pore (mPTP), and to activate the Nrf2 antioxidant response pathway.[5][6][7]

-

Anti-inflammatory Activity: In microglia cell models of inflammation, gracilin derivatives have been shown to decrease the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[4]

Data Presentation: Biological Activity of Gracilin Derivatives

| Compound | Target/Assay | Activity Metric | Value | Reference |

| Gracilin A | IL-2 Release Inhibition | IC₅₀ | 0.2 µM | [5] |

| Gracilin L | IL-2 Release Inhibition | IC₅₀ | 1.5 µM | [5] |

| Synthetic Analogue 1 | IL-2 Release Inhibition | IC₅₀ | 0.8 µM | [5] |

| Synthetic Analogue 2 | IL-2 Release Inhibition | IC₅₀ | > 10 µM | [5] |

| Gracilin A | Neuroprotection (H₂O₂-induced damage in SH-SY5Y cells) | EC₅₀ | 0.1 µM | [5] |

| Gracilin L | Anti-inflammatory (NO reduction in LPS-stimulated BV2 cells) | IC₅₀ | ~1 µM | [4] |

| Synthetic Analogue 1 | Anti-inflammatory (NO reduction in LPS-stimulated BV2 cells) | IC₅₀ | ~1 µM | [4] |

| Synthetic Analogue 2 | Anti-inflammatory (NO reduction in LPS-stimulated BV2 cells) | IC₅₀ | > 1 µM | [4] |

Experimental Protocols

This protocol describes a general procedure for the extraction and isolation of gracilin derivatives from sponge biomass.

Objective: To isolate gracilin derivatives from the marine sponge Spongionella gracilis.

Materials:

-

Frozen or lyophilized sponge material

-

Solvents: Methanol (MeOH), Ethyl acetate (EtOAc), n-Hexane

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel for HPLC

-

Rotary evaporator, Centrifuge

-

HPLC system (preparative or semi-preparative)

Procedure:

-

Sample Preparation:

-

Lyophilize the frozen sponge material to remove water.

-

Grind the dried sponge into a fine powder.

-

-

Extraction:

-

Extract the powdered sponge material exhaustively with methanol at room temperature.

-

Filter the extract and concentrate it under reduced pressure to obtain a crude aqueous suspension.

-

-

Solvent Partitioning:

-

Partition the aqueous suspension sequentially with n-hexane and then ethyl acetate.

-

Separate the layers. Gracilin derivatives, being moderately polar, are expected to be in the ethyl acetate fraction.

-

Dry the ethyl acetate fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the EtOAc-soluble fraction.

-

-

Chromatographic Purification:

-

Subject the EtOAc-soluble fraction to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Monitor the fractions by TLC.

-

Combine fractions containing gracilin-like compounds (identified by comparison with standards or by spectroscopic analysis).

-

Further purify the enriched fractions using reversed-phase HPLC (e.g., with a C18 column) and a suitable solvent system (e.g., a gradient of methanol and water) to isolate individual gracilin derivatives.

-

-

Structure Elucidation:

-

Characterize the pure compounds using MS and NMR spectroscopy to confirm their structures.

-

This protocol outlines an in vitro assay to evaluate the anti-inflammatory effects of gracilin derivatives on lipopolysaccharide (LPS)-stimulated BV2 microglial cells.[4]

Objective: To determine the effect of gracilin derivatives on the production of nitric oxide (NO) in LPS-activated microglia.

Materials:

-

BV2 murine microglial cell line

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

Lipopolysaccharide (LPS)

-

Gracilin derivatives (dissolved in DMSO)

-

Griess Reagent (for NO measurement)

-

MTT reagent (for cell viability)

-

96-well cell culture plates

Procedure:

-

Cell Culture:

-

Culture BV2 cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO₂.

-